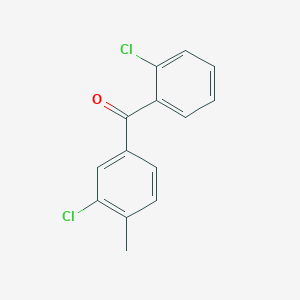

2,3'-Dichloro-4'-methylbenzophenone

Description

Overview of Benzophenone (B1666685) Scaffolds in Modern Organic and Materials Chemistry

The benzophenone framework, characterized by a central carbonyl group linking two phenyl rings, represents a ubiquitous and versatile scaffold in the landscape of modern chemistry. consensus.app These structures are not merely synthetic curiosities; they are integral components in a vast array of functional molecules and materials. nih.gov The inherent chemical features of the benzophenone core—namely the electrophilic carbonyl carbon and the aromatic rings amenable to substitution—allow for a diverse range of chemical transformations. acs.org In medicinal chemistry, the benzophenone motif is found in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antiviral agents. consensus.appnih.gov

Beyond the life sciences, benzophenones are pivotal in materials science. Their unique photophysical properties, particularly their ability to absorb UV radiation and undergo efficient intersystem crossing to the triplet state, make them exceptional photoinitiators for polymerization reactions. nih.govresearchgate.net This characteristic is harnessed in the curing of coatings, inks, and adhesives. Furthermore, the rigid, well-defined structure of the benzophenone scaffold makes it an attractive building block for the construction of advanced materials such as metal-organic frameworks and polymers with tailored thermal and optical properties. researchgate.netacs.org The ability to systematically modify the phenyl rings with various substituents allows for fine-tuning of their electronic and steric properties, making benzophenones a subject of continuous and fruitful investigation. nih.gov

Significance of Halogenated and Methyl-Substituted Benzophenone Derivatives

The introduction of halogen and methyl substituents onto the benzophenone skeleton profoundly influences its chemical and physical properties, opening new avenues for research and application. Halogenation, particularly with chlorine or bromine, can alter the electronic landscape of the molecule, impacting its reactivity and photophysical behavior. rsc.org The electron-withdrawing nature of halogens can enhance the electrophilicity of the carbonyl carbon and influence the energy levels of the excited states, which is critical for photochemical applications. researchgate.net For instance, halogen substitution has been shown to affect the efficiency of photosubstitution reactions in acidic solutions. researchgate.net Furthermore, the presence of halogens can lead to specific intermolecular interactions, such as halogen bonding, which can direct crystal packing and influence the morphology of the resulting crystals. acs.org

Concurrently, the incorporation of a methyl group introduces a different set of modifications. The methyl group, being electron-donating, can subtly alter the electronic properties of the aromatic ring to which it is attached. nih.gov More significantly, its steric bulk can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. researchgate.net This, in turn, affects how the molecules pack in the solid state, influencing properties like melting point and solubility. In the context of medicinal chemistry, the strategic placement of methyl and chloro groups on benzophenone derivatives has been found to yield compounds with potent anti-inflammatory activity and low ulcerogenic potential. nih.gov

Rationale for Focused Academic Inquiry into 2,3'-Dichloro-4'-methylbenzophenone

The specific substitution pattern of this compound presents a compelling case for detailed academic investigation. This molecule combines the electronic effects of two chlorine atoms at distinct positions with the steric and electronic influence of a methyl group. The chlorine atom at the 2-position (ortho to the carbonyl) is expected to induce a significant steric twist, forcing the adjacent phenyl ring out of planarity with the carbonyl group. This contrasts with the chlorine at the 3'-position on the other ring, which primarily exerts an electronic effect. The 4'-methyl group further modulates the electronic character of the second ring.

This unique combination of substituents raises several intriguing questions for the modern chemist. How does this specific substitution pattern affect the molecule's crystal packing and solid-state architecture? What are the resulting photophysical properties, such as its absorption, fluorescence, and phosphorescence characteristics? A focused study on this compound allows for a deeper understanding of the interplay between steric and electronic effects in this important class of compounds. The knowledge gained from such an inquiry can provide valuable insights for the rational design of new benzophenone-based materials with tailored properties for applications ranging from photochemistry to materials science.

Synthesis and Characterization

The synthesis of asymmetrically substituted benzophenones like this compound is most commonly achieved through the Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). guidechem.comprepchem.com For the synthesis of this compound, two primary routes are feasible:

Route A: Acylation of 3-chlorotoluene (B144806) with 2-chlorobenzoyl chloride.

Route B: Acylation of chlorobenzene (B131634) with 2-chloro-4-methylbenzoyl chloride.

Both routes would likely proceed under standard Friedel-Crafts conditions, involving the dropwise addition of the acyl chloride to a mixture of the aromatic substrate and AlCl₃ in an inert solvent like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) at reduced temperatures to control the reaction's exothermicity. guidechem.comprepchem.com Following the reaction, a hydrolysis step is necessary to decompose the aluminum chloride complex and isolate the crude product. guidechem.com

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetonitrile, to obtain the compound in high purity. guidechem.com The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A complex pattern of aromatic protons, with distinct signals for each of the substituted rings. A singlet corresponding to the methyl group protons would be expected around 2.4 ppm. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon around 195 ppm. Signals for the carbons bearing chlorine atoms would also be present. |

| FT-IR | A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Bands corresponding to C-Cl stretching and aromatic C-H stretching would also be observed. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₀Cl₂O (m/z = 279.99), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| UV-Visible | Absorption maxima in the UV region, typically around 250-260 nm and a weaker n-π* transition at longer wavelengths, characteristic of the benzophenone chromophore. sciencepublishinggroup.com |

Structural and Physicochemical Properties

The structural and physicochemical properties of this compound are dictated by the nature and position of its substituents.

Crystal Structure and Molecular Geometry

Table 2: Predicted Crystallographic and Physical Properties

| Property | Predicted Value/Observation |

| Crystal System | Likely monoclinic or orthorhombic, common for substituted benzophenones. acs.orgebi.ac.uk |

| Space Group | Dependent on the molecular packing and symmetry. |

| Dihedral Angle | Expected to be > 60° due to the ortho-chloro substituent. researchgate.net |

| Melting Point | A distinct melting point, influenced by crystal packing efficiency. Substituted benzophenones exhibit a wide range of melting points. nih.gov |

| Solubility | Generally soluble in organic solvents like dichloromethane, acetone, and ethyl acetate (B1210297); low solubility in water. nih.govcerij.or.jp |

Thermal and Photophysical Characteristics

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the compound. TGA would reveal the decomposition temperature, which for many benzophenone derivatives is quite high, often above 300°C. nih.gov DSC would show a sharp endotherm at the melting point and could reveal other phase transitions if they exist. sciencepublishinggroup.com

The photophysical properties are of particular interest for benzophenones. Like its parent compound, this compound is expected to exhibit characteristic UV absorption. sciencepublishinggroup.com Upon excitation, benzophenones typically undergo very efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). This process usually leads to very weak or negligible fluorescence but strong phosphorescence at low temperatures. acs.org The presence of heavy atoms like chlorine can further enhance the rate of intersystem crossing. rsc.org The triplet energy is a crucial parameter, particularly for applications in photochemistry and as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netacs.org

Table 3: Anticipated Photophysical and Thermal Properties

| Property | Technique | Anticipated Behavior |

| Thermal Stability (T_d) | TGA | High decomposition temperature, likely >300 °C. nih.gov |

| Melting Point (T_m) | DSC | A sharp endothermic peak corresponding to melting. nih.gov |

| UV Absorption | UV-Vis Spectroscopy | Strong π-π* absorption bands and a weaker n-π* band. sciencepublishinggroup.comnih.gov |

| Luminescence | Fluorescence/Phosphorescence Spectroscopy | Weak or no fluorescence, but potentially strong phosphorescence at 77 K. acs.org |

| Triplet Energy (E_T) | Phosphorescence Spectroscopy | High triplet energy, a key characteristic of the benzophenone chromophore. acs.orgrsc.org |

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYQEMSOEFOJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641753 | |

| Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861307-17-7 | |

| Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Environment Analysis

A ¹H NMR spectrum of 2,3'-Dichloro-4'-methylbenzophenone would be expected to reveal distinct signals for the aromatic protons on the two substituted benzene (B151609) rings and the methyl group protons. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the electron-donating effect of the methyl group. Protons on the 2-chlorophenyl ring would likely appear at different chemical shifts compared to those on the 3'-chloro-4'-methylphenyl ring due to the differing substitution patterns. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the protons within each ring.

Without experimental data, a table of expected ¹H NMR chemical shifts and coupling constants cannot be compiled.

Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. The carbonyl carbon would be expected to appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the approximate range of 120-145 ppm, with the specific shifts influenced by the attached chlorine and methyl substituents. The methyl carbon would appear at a much higher field (upfield).

A data table of ¹³C NMR chemical shifts remains to be populated pending the availability of experimental spectra.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other on the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two or three bonds). This technique would be crucial for establishing the connectivity between the two aromatic rings through the carbonyl group and for confirming the relative positions of the substituents on each ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

A table of characteristic FT-IR absorption bands cannot be accurately presented without experimental data.

Raman Spectroscopy for Molecular Vibrations

Specific Raman shifts for this compound are not available in the current literature.

Analysis of Dichroic Behavior in Polarized Spectra

Dichroism refers to the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is not inherently chiral, it can be studied in a chiral environment or if it adopts a stable, non-superimposable conformation. Techniques like Electronic Circular Dichroism (ECD) are instrumental in determining the absolute configuration of chiral molecules. For benzophenone (B1666685) derivatives that possess chirality, either through inherent structure or induced by a chiral solvent, ECD spectra can elucidate the spatial arrangement of the phenyl rings relative to the carbonyl group. researchgate.net The analysis involves comparing experimentally obtained spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, which can correlate the sign and intensity of Cotton effects to specific stereochemical features. researchgate.net For a non-chiral molecule like this compound in an achiral solvent, no circular dichroism is expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₁₄H₁₀Cl₂O), the molecular weight is 265.1 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of benzophenones is well-characterized and typically involves cleavage alpha to the carbonyl group. whitman.educhemguide.co.uk Due to the presence of two chlorine atoms, the mass spectrum will exhibit characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes are in an approximate 3:1 ratio).

The expected primary fragmentation pathways for this compound would involve the loss of the substituted phenyl groups as radicals, leading to the formation of acylium ions. Key fragmentation steps include:

Formation of the molecular ion [M]⁺• at m/z 265 (and its isotopic peaks).

α-cleavage: Loss of the 3-chlorophenyl radical to form the [M - C₆H₄Cl]⁺ ion (m/z 154).

α-cleavage: Loss of the 2-chloro-4-methylphenyl radical to form the [M - C₇H₆Cl]⁺ ion (m/z 139).

Subsequent fragmentation: The acylium ions can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for ketones. researchgate.net For example, the ion at m/z 139 could lose CO to form a fragment at m/z 111.

The mass spectrum of the isomeric 2,4'-Dichlorobenzophenone provides a representative example of the fragmentation pattern. nih.gov

Table 1: Representative Mass Spectrometry Fragmentation Data for Dichlorobenzophenone Isomers

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 250 | 19.0 | [C₁₃H₈Cl₂O]⁺• (Molecular Ion) |

| 139 | 99.9 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) |

| 141 | 31.6 | Isotopic peak for [C₇H₄ClO]⁺ |

| 111 | 32.1 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | 20.9 | [C₆H₃]⁺ |

Note: Data is for the isomer 2,4'-Dichlorobenzophenone and serves as a representative example. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of benzophenone and its derivatives is characterized by distinct absorption bands corresponding to n→π* and π→π* transitions. mdpi.comresearchgate.net

The electronic spectrum of benzophenone-based compounds typically displays two main absorption regions:

π→π* Transition: This is a high-intensity absorption band typically observed in the range of 240-300 nm. researchgate.netmdpi.com It arises from the promotion of an electron from a π bonding orbital, associated with the aromatic rings and the carbonyl group, to a π* antibonding orbital. This transition has a high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org

n→π* Transition: This is a lower-intensity, formally forbidden transition that appears as a weak band at longer wavelengths, typically in the 320-370 nm region. mdpi.comresearchgate.net It involves the excitation of an electron from one of the non-bonding lone pairs (n) on the carbonyl oxygen to the π* antibonding orbital of the carbonyl group. The molar absorptivity for this transition is significantly lower (ε ≈ 10-200 L mol⁻¹ cm⁻¹). libretexts.org

The polarity of the solvent has a pronounced and differential effect on the electronic transitions of benzophenones, a phenomenon known as solvatochromism. mdpi.commissouri.edu

Hypsochromic Shift (Blue Shift) of the n→π* Transition: When the solvent polarity increases (e.g., from hexane (B92381) to ethanol), the n→π* absorption band shifts to a shorter wavelength (higher energy). missouri.edu This is because polar solvents, particularly protic ones, can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen, which lowers the energy of the non-bonding ground state orbital. The excited state is less stabilized, leading to a larger energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift) of the π→π* Transition: Conversely, the π→π* transition typically undergoes a shift to a longer wavelength (lower energy) in polar solvents. mdpi.commissouri.edu This occurs because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by polar solvent interactions, reducing the energy of the transition. libretexts.org

Table 2: Typical Solvent Effects on UV Transitions of Benzophenone

| Solvent | Transition | Wavelength (λ_max, nm) | Type of Shift (from Nonpolar to Polar) |

| Cyclohexane (Nonpolar) | π→π | ~248 | - |

| n→π | ~347 | - | |

| Ethanol (B145695) (Polar) | π→π | ~252 | Bathochromic (Red Shift) |

| n→π | ~334 | Hypsochromic (Blue Shift) |

Note: Data is for the parent compound benzophenone and serves as a representative example. mdpi.com

The intensity of an absorption band is quantified by the molar absorption coefficient (ε), also known as molar absorptivity, which is determined using the Beer-Lambert law. The integrated absorption coefficient is the total area under an absorption band and provides a measure of the total probability of that electronic transition.

For benzophenone derivatives, the molar absorptivity values confirm the nature of the transitions. The π→π* transitions exhibit high ε values, typically in the range of 10,000 to 20,000 L mol⁻¹ cm⁻¹, reflecting their high probability (allowed transition). In contrast, the n→π* transitions have much lower ε values, often between 100 and 500 L mol⁻¹ cm⁻¹, consistent with their character as a formally forbidden transition. mdpi.comlibretexts.org Specific values for this compound are not available in the literature, but they are expected to fall within these characteristic ranges.

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and torsion angles. While the specific crystal structure of this compound is not documented, analysis of related structures like benzophenone and 4-methylbenzophenone (B132839) provides a clear model of its expected solid-state conformation. nih.govchemicalbook.com

In the solid state, benzophenone derivatives are not planar. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. The two phenyl rings typically adopt a twisted conformation with significant dihedral angles relative to the carbonyl plane.

For 4-methylbenzophenone, two polymorphic forms have been identified, a stable monoclinic α-form and a metastable trigonal β-form. chemicalbook.com The crystallographic data for the stable α-form provides a representative example of the structural parameters expected for this class of compounds.

Table 3: Representative Crystallographic Data for 4-Methylbenzophenone (α-form)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.70 |

| b (Å) | 13.89 |

| c (Å) | 14.08 |

| β (°) | 95.18 |

| Volume (ų) | 1108.9 |

| Z (molecules/unit cell) | 4 |

Note: Data is for the related compound 4-Methylbenzophenone and serves as a representative example. chemicalbook.com

The detailed analysis of bond lengths and angles would confirm standard sp² hybridization for the carbonyl carbon and aromatic ring carbons. The key structural feature is the torsion angles defining the orientation of the phenyl rings. For this compound, these angles would be influenced by the positions of the chloro and methyl substituents.

Determination of Unit Cell Parameters and Space Group

Currently, specific experimental data regarding the unit cell parameters and space group of this compound are not available in the public domain based on the conducted search. Crystallographic studies on analogous dichlorinated compounds reveal a variety of crystal systems and space groups, underscoring the necessity of experimental determination for each unique molecular structure. For instance, the crystal structure of (Z)-2,3-dichloro-1,4-bis-(4-methoxyphenyl)but-2-ene-1,4-dione, a different dichlorinated molecule, was solved, but this information is not transferable. nih.gov Similarly, while data exists for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, which crystallizes in the orthorhombic space group P2₁2₁2₁, this provides no direct insight into the crystal structure of this compound. nih.gov

The determination of unit cell parameters (a, b, c, α, β, γ) and the space group is a foundational step in crystal structure analysis, defining the basic repeating unit of the crystal and the symmetry operations that relate the molecules within it. Without experimental single-crystal X-ray diffraction data for this compound, these parameters remain unknown.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Crystal System | Data not available |

Intermolecular Interactions and Packing Arrangements

In related halogenated compounds, a variety of non-covalent interactions have been observed to play crucial roles in the crystal packing. These can include C-H···O and C-H···N hydrogen bonds, halogen bonding (such as Cl···Cl and Cl···O contacts), C-Cl···π interactions, and van der Waals forces. nih.govnih.gov For example, in some dichlorinated compounds, molecules are linked into sheets or three-dimensional networks through these interactions. nih.gov The presence and geometry of the chloro and methyl substituents on the benzophenone core of this compound would be expected to significantly influence the types and strengths of these interactions, leading to a unique packing motif. However, without experimental crystallographic data, any description of the specific intermolecular contacts and the resulting supramolecular architecture of this compound would be purely speculative.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to elucidate the molecular structure, properties, and reactivity of chemical compounds. For 2,3'-Dichloro-4'-methylbenzophenone, these theoretical studies provide data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a mainstay of computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the properties of benzophenone (B1666685) derivatives. dergipark.org.trresearchgate.net These studies provide reliable predictions of molecular geometry, vibrational spectra, and electronic properties. researchgate.net

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its constituent atoms in three-dimensional space. The process accounts for the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group.

The presence of bulky chlorine atoms and a methyl group on the phenyl rings influences the dihedral angles between the rings and the carbonyl plane. In many substituted benzophenones, the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance. Conformational analysis through techniques like Potential Energy Surface (PES) scans can identify the global minimum energy structure. researchgate.net For similar molecules, it has been shown that the mean planes of the phenyl rings are often not coplanar. scispace.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzophenone Structure Note: This data is representative and based on DFT calculations for structurally similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.24 | - | - |

| C-Cl (on 2-position) | 1.75 | - | - |

| C-Cl (on 3'-position) | 1.74 | - | - |

| C-C (carbonyl-phenyl) | 1.50 | - | - |

| C-C-C (in phenyl ring) | - | ~120 | - |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule.

The vibrational modes of this compound can be assigned to specific functional groups. For instance, the C=O stretching vibration of the benzophenone core is a prominent feature, typically appearing in the 1600-1700 cm⁻¹ region of the IR spectrum. scispace.com The C-Cl stretching vibrations are expected in the lower frequency region, generally between 500 and 800 cm⁻¹. umich.edu Aromatic C-H stretching modes are usually found above 3000 cm⁻¹. scispace.com To improve the agreement between theoretical and experimental vibrational frequencies, calculated values are often multiplied by a scaling factor. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies and Assignments Note: These frequencies are unscaled and representative of similar aromatic ketones.

| Frequency (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| ~1660 | C=O Carbonyl Stretch |

| ~1590 | Aromatic C=C Stretch |

| ~1280 | Aromatic C-H In-plane Bend |

| ~750 | C-Cl Stretch |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For conjugated systems like benzophenones, the HOMO and LUMO are often delocalized over the π-system of the aromatic rings and the carbonyl group. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for related compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. scienceopen.com The MEP surface is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (donor-acceptor) interactions between filled and vacant orbitals, which are crucial for understanding molecular stability. dergipark.org.tr The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules, providing insights into their photophysical and photochemical properties. pdx.eduuwec.eduresearchgate.netyale.eduorganicchemistrydata.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netrajpub.comcsic.esresearchgate.netsigmaaldrich.comresearchgate.netchemrxiv.orgrsc.org For this compound, a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often suitable for charge-transfer excitations common in such molecules) would yield a series of excitation energies corresponding to different electronic transitions (e.g., n→π* and π→π*). These transitions would be characterized by their wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption peak.

A study on the related compound 2-Chloro-3,4-dimethoxybenzaldehyde utilized TD-DFT to calculate excitation energies and oscillator strengths, which were then compared with experimental UV-Vis spectra. researchgate.netrajpub.com A similar approach for this compound would provide a theoretical prediction of its absorption spectrum.

Table 2: Hypothetical TD-DFT Predicted UV-Visible Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | - | - | - |

| S0 → S2 | - | - | - |

| S0 → S3 | - | - | - |

| Note: This table is for illustrative purposes only, as no published data exists for this compound. |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman intensities)

Computational methods can also predict various spectroscopic parameters, which are invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). pdx.eduyale.eduorganicchemistrydata.org By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data if available. For example, experimental ¹H NMR data for the similar compound 4-methylbenzophenone (B132839) is publicly available and could serve as a reference point for substituent effects. chemicalbook.com

IR/Raman Intensities: The calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is another strength of DFT. researchgate.netresearchgate.net This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical vibrational spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular motions.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. csic.esresearchgate.netsemanticscholar.orgfrontiersin.orgwustl.eduresearchgate.net For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, MD simulations can reveal the preferred conformations and the energy barriers between them.

Quantum Chemical Topology and Molecular Quantum Similarity Measures

Quantum Chemical Topology (QCT) and Molecular Quantum Similarity Measures (MQSM) are advanced computational techniques that provide a deeper understanding of molecular structure and properties.

Application in Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no QSAR/QSPR studies specifically featuring this compound are documented, descriptors derived from its computed structure could be incorporated into such models.

Molecular Quantum Similarity Measures (MQSM) can be used as descriptors in QSAR/QSPR studies. These measures quantify the similarity between molecules based on their electron density or other quantum mechanical properties. By comparing the MQSM of this compound with a set of compounds with known activities or properties, it would be possible to predict its behavior without direct experimental testing.

Topological Quantum Similarity Indices

In the realm of computational chemistry, Topological Quantum Similarity Indices (TQSI) offer a sophisticated framework for analyzing and comparing molecular structures. These indices bridge the gap between classical topological descriptors, which are based on the graph representation of a molecule, and the principles of quantum mechanics. raco.cat This approach provides a more nuanced understanding of molecular properties by incorporating three-dimensional structural information and the chemical nature of the constituent atoms. raco.cat

The foundation of TQSI lies in the Molecular Quantum Similarity Theory. Unlike classical topological indices that often rely on a hydrogen-suppressed molecular graph, quantum similarity-related indices utilize the full 3D geometry of the molecule. raco.cat The calculation of these indices involves optimizing the molecular geometry and determining the effective charges of each atom. This is typically achieved through semi-empirical quantum chemistry methods like AMI, as implemented in software packages such as AMPAC. raco.cat

A key aspect of these indices is the incorporation of overlap matrix elements, which are calculated using a basis set that is dependent on the specific atoms within the molecule. This allows for a more detailed and chemically sensitive description of the molecular structure. raco.cat By considering the Euclidean distances between atoms and their effective charges, TQSI can provide valuable insights that correlate with various molecular properties. raco.cat

The application of TQSI allows for a quantitative comparison between different molecules. For instance, by calculating a set of quantum similarity indices for a series of compounds, it is possible to establish relationships between their structural features and their activities, a cornerstone of Quantitative Structure-Property Relationship (QSPR) studies. raco.cat

Reaction Mechanisms and Reactivity Studies of 2,3 Dichloro 4 Methylbenzophenone

Carbonylic Reactivity

The carbonyl group is a central feature of 2,3'-Dichloro-4'-methylbenzophenone's reactivity, participating in both nucleophilic addition and radical reactions.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbon atom of the carbonyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further influenced by the electronic effects of the substituents on the two phenyl rings. The 2-chloro substituent on one ring and the 3'-chloro and 4'-methyl substituents on the other ring modulate the reactivity of the carbonyl group towards nucleophiles.

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, leading to the formation of a tetrahedral intermediate. fiveable.me Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydride reducing agents. fiveable.meyoutube.com

Grignard and Organolithium Reagents: The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl carbon of this compound would result in the formation of a tertiary alcohol after acidic workup. mnstate.edulibretexts.orgmiracosta.edu The presence of two different substituted phenyl groups means that the resulting alcohol will be chiral if the incoming R group is not identical to either of the existing aryl groups. The reaction proceeds via nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. mnstate.edu

Hydride Reduction: The reduction of the carbonyl group to a secondary alcohol can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol, (2-chlorophenyl)(3'-chloro-4'-methylphenyl)methanol.

| Reagent | Product Type | General Reaction Conditions |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup mnstate.edumiracosta.edu |

| Organolithium (RLi) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup fiveable.me |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol (B129727) or ethanol (B145695) solvent youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether or THF, followed by careful workup youtube.com |

Radical Reactions Initiated by the Carbonyl Moiety

The carbonyl group of benzophenones can initiate radical reactions upon photochemical excitation. Upon absorption of UV light, benzophenone (B1666685) and its derivatives can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. libretexts.org

For this compound, irradiation in the presence of a hydrogen donor, such as isopropanol, would lead to the formation of the corresponding ketyl radical. These ketyl radicals can then dimerize to form a pinacol, a 1,2-diol. This photoreduction process is a well-established reaction for benzophenones. The presence of substituents on the phenyl rings can influence the efficiency of this process.

Halogen-Mediated Reactivity

The two chlorine atoms on the phenyl rings of this compound significantly influence its reactivity, primarily through their electron-withdrawing inductive effects and their ability to act as leaving groups in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions due to Electron-Withdrawing Halogens

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SₙAr). libretexts.orgnih.gov The carbonyl group in this compound acts as a moderate electron-withdrawing group through resonance and induction, potentially activating the attached phenyl ring towards nucleophilic attack.

The chlorine atom at the 2-position is ortho to the carbonyl group, which could enhance its reactivity towards nucleophiles compared to the chlorine at the 3'-position, which is meta to the carbonyl and thus not activated by resonance. Therefore, nucleophilic substitution with strong nucleophiles like amines or alkoxides might preferentially occur at the 2-position. nih.govquizlet.com

| Nucleophile | Potential Product | General Reaction Conditions |

| Amine (R₂NH) | (2-amino-phenyl)(3'-chloro-4'-methylphenyl)methanone | High temperature, often in the presence of a base or catalyst scispace.com |

| Alkoxide (RO⁻) | (2-alkoxy-phenyl)(3'-chloro-4'-methylphenyl)methanone | Aprotic solvent, elevated temperature quizlet.com |

Halogen Abstraction Processes

Halogen atoms can be abstracted from aromatic rings by radical species. Theoretical studies have investigated the abstraction of halogens by formyl radicals, indicating that such processes can be exothermic. rsc.org In the context of this compound, radical-induced dehalogenation could be a possible reaction pathway under specific radical conditions, for instance, using tributyltin hydride in the presence of a radical initiator. libretexts.org This would lead to the stepwise removal of the chlorine atoms.

Methyl Group Reactivity

The methyl group attached to the 4'-position of the benzophenone core is also a site of potential reactivity. While generally less reactive than the carbonyl or halogenated positions, it can undergo reactions typical of benzylic methyl groups.

Under strong oxidizing conditions, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group could be oxidized to a carboxylic acid, yielding 3'-chloro-4'-carboxy-2-chlorobenzophenone. Alternatively, radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, could lead to the formation of a benzylic halide, (2-chlorophenyl)(3'-chloro-4'-(bromomethyl)phenyl)methanone. This benzylic halide would then be a versatile intermediate for further functionalization.

Oxidation Reactions of the Methyl Moiety

The methyl group attached to the benzophenone core is susceptible to oxidation, a common reaction for aromatic methyl groups. This transformation typically requires strong oxidizing agents and can proceed through several stages, culminating in the formation of a carboxylic acid.

Detailed Research Findings:

While direct studies on the oxidation of this compound are not extensively documented, research on similar molecules, such as o-methylbenzophenone, provides insight. For instance, in the presence of a bicarbonate solution, the biradical intermediate formed during photochemical reactions can be quenched to form a carboxylic acid. nih.govresearchgate.net This suggests that under specific conditions, particularly those involving photochemical activation, the methyl group can be oxidized. The reaction with carbon dioxide, driven by UV light, can also lead to carboxylation, forming an o-acylphenylacetic acid. mdpi.com

Common laboratory reagents for the oxidation of an aryl methyl group to a carboxylic acid include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The reaction with KMnO₄, for example, would likely proceed as follows:

Step 1: Attack of the permanganate ion on the methyl group, facilitated by heat.

Step 2: A series of oxidative steps converting the methyl group first to an alcohol, then to an aldehyde, and finally to a carboxylate salt.

Step 3: Acidification of the reaction mixture to protonate the carboxylate, yielding the final carboxylic acid product, 2,3'-dichlorobenzophenone-4'-carboxylic acid.

The presence of the electron-withdrawing chloro groups on the benzophenone rings would likely influence the reaction rate, potentially making the methyl group slightly less susceptible to oxidation compared to an unsubstituted methylbenzophenone.

Table 1: Potential Oxidation Reactions of this compound This table is predictive, based on general knowledge of organic chemistry, as direct experimental data for this specific compound is scarce.

| Oxidizing Agent | Expected Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2,3'-Dichlorobenzophenone-4'-carboxylic acid | Basic solution, heat, followed by acid workup |

| Chromic Acid (H₂CrO₄) | 2,3'-Dichlorobenzophenone-4'-carboxylic acid | Acidic solution, heat |

| Photochemical with CO₂ | 2-(2-(3-chlorobenzoyl)phenyl)acetic acid | UV irradiation, CO₂ atmosphere mdpi.com |

Intramolecular Hydrogen Transfer Reactions

A key feature of ortho-methyl substituted benzophenones is their ability to undergo intramolecular hydrogen transfer upon photochemical excitation. This is a well-studied Norrish Type II-type reaction.

Detailed Research Findings:

Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁). bgsu.edu It then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). nih.govbgsu.edu The electrophilic oxygen of the triplet carbonyl group then abstracts a hydrogen atom from the nearby ortho-methyl group in a 1,5-hydrogen transfer. nih.govresearchgate.net This process is efficient and results in the formation of a short-lived biradical intermediate, specifically a 1,4-biradical or photoenol. nih.govresearchgate.net

Studies on o-methylbenzophenone using femtosecond and nanosecond transient absorption spectroscopy have elucidated this pathway, identifying the formation of the triplet state, the biradical intermediate, and the subsequent enol transient. nih.govresearchgate.net The lifetime and fate of these intermediates are highly dependent on the solvent and pH. nih.gov For this compound, this reaction would lead to the formation of a photoenol, which can then undergo further reactions, such as cyclization or reaction with external trapping agents. researchgate.net For instance, the photoenol generated from o-methylbenzophenone is known to react with dienophiles in a Diels-Alder fashion. researchgate.net

Reaction Kinetics and Rate Law Determination

The kinetics of reactions involving benzophenones, particularly photochemical reactions, are often studied using techniques like laser flash photolysis. acs.orgnih.gov This allows for the determination of rate constants for the elementary steps involved.

Detailed Research Findings:

For the intramolecular hydrogen abstraction, the process is unimolecular, meaning its rate depends only on the concentration of the excited state species. The rate law for this elementary step can be expressed as:

Rate = k [T₁]

Where:

k is the rate constant for the hydrogen abstraction.

[T₁] is the concentration of the triplet state of this compound.

The values of these rate constants are influenced by substituent effects. The electron-withdrawing chloro groups on this compound are expected to affect the energy levels of the excited states and the stability of the resulting ketyl-like radical, thereby influencing the reaction rates. acs.org Studies on substituted benzophenones have shown that the rates of photoreduction change in parallel with the reaction enthalpies, which are determined by the stability of the forming ketyl radicals. acs.org

Table 2: Kinetic Parameters for Related Benzophenone Reactions Data from analogous systems used to infer the behavior of this compound.

| Process | System | Rate Constant / Lifetime | Reference |

|---|---|---|---|

| Triplet State Decay | Benzophenone in poly(ethylene-co-butylene) | τ ≈ 200 ns | rsc.org |

| Geminate Recombination (Cage) | Benzophenone ketyl radical | τ ≈ 1 µs | rsc.org |

| Bulk Recombination | Benzophenone ketyl radical | τ ≈ 100 µs | rsc.org |

| Hydrogen Transfer | o-Benzophenone radical (calculated) | k = 7.9 x 10⁶ s⁻¹ | nih.gov |

Identification of Reaction Intermediates

The study of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. For the photochemical reactions of this compound, several key intermediates are expected.

Detailed Research Findings:

The primary intermediates in the photochemistry of ortho-methylbenzophenones have been identified using time-resolved spectroscopic techniques. nih.govresearchgate.netnih.gov

Triplet State (T₁): Following UV excitation and intersystem crossing, the benzophenone triplet state is formed. bgsu.edu This species is a diradical itself (n,π*) and is responsible for the initial hydrogen abstraction. youtube.com It has a characteristic transient absorption spectrum, typically observed in the 530-570 nm region for benzophenone derivatives. bgsu.edu

Biradical Intermediate: The intramolecular hydrogen transfer results in a 1,4-biradical. nih.govresearchgate.net This species is very short-lived. In acidic solutions, this biradical can be protonated to form a cation biradical, which can then cyclize. nih.gov

Photoenol: The biradical can tautomerize to form a more stable Z- and E-photoenol. These enols are diene-like structures that can be observed by their transient absorption, often around 350-410 nm, and can have lifetimes on the microsecond scale. nih.govnih.gov These enols are key intermediates in subsequent thermal reactions, such as cyclization to form indanols or cycloaddition with other molecules. researchgate.netnih.gov

Laser flash photolysis studies of 2-methylbenzil, a structurally related compound, identified transient absorptions at 350 nm and 410 nm, which were attributed to a mixture of two possible photoenols with lifetimes of around 200 microseconds. nih.gov

Investigation of Elementary Steps and Molecularity

A complete reaction mechanism is composed of a sequence of elementary steps, each describing a single molecular event. youtube.comfiveable.melibretexts.orglibretexts.org The molecularity of an elementary step refers to the number of molecules that participate in it. youtube.comlibretexts.org

Detailed Research Findings:

The photochemical reaction of this compound can be broken down into the following elementary steps:

Photon Absorption (Unimolecular): A molecule of this compound absorbs a photon of UV light, promoting it to an excited singlet state.

BP(S₀) + hν → BP(S₁)

Intersystem Crossing (Unimolecular): The excited singlet state rapidly converts to the more stable triplet state. bgsu.edu

BP(S₁) → BP(T₁)

Intramolecular Hydrogen Abstraction (Unimolecular): The triplet state undergoes an internal rearrangement where a hydrogen from the methyl group is transferred to the carbonyl oxygen. nih.govresearchgate.net

BP(T₁) → Biradical

Tautomerization/Cyclization (Unimolecular): The resulting biradical can either tautomerize to form the photoenol or cyclize to form a cyclobutanol (B46151) product. nih.govresearchgate.net

Biradical → Photoenol or Biradical → Cyclobutanol

Further Reactions (Bimolecular): The photoenol can then react with other species in a bimolecular fashion, for example, with a dienophile in a Diels-Alder reaction. researchgate.net

Photoenol + Dienophile → Cycloadduct

Each of the initial steps (absorption, intersystem crossing, H-abstraction) is a unimolecular process, as it involves only a single molecule of the benzophenone derivative. fiveable.melibretexts.org Subsequent reactions of the intermediates can be unimolecular or bimolecular depending on the specific pathway.

Stereochemical Outcomes of Reactions

The stereochemistry of a reaction describes the three-dimensional arrangement of its products. ochemtutor.com This is particularly relevant when new chiral centers are formed.

Detailed Research Findings:

In the reactions of this compound, the formation of new stereocenters is possible, particularly during cyclization reactions. For example, the cyclization of the biradical intermediate formed from o-methylbenzil leads to the formation of 2-hydroxy-2-phenylindan-1-one, which contains a new chiral center at the C2 position. nih.gov

However, reactions that proceed through planar or rapidly inverting radical intermediates often result in a racemic mixture (an equal mixture of both enantiomers) if a new chiral center is formed from an achiral starting material. ochemtutor.com The biradical intermediate formed via intramolecular hydrogen transfer is a radical species. If this intermediate cyclizes to form a product with a new stereocenter, it is likely that both possible stereoisomers will be formed. Unless there is a chiral influence present (such as a chiral solvent or catalyst), the product is expected to be a racemic mixture.

In cases where the reaction involves diastereomers, the outcome can be more specific. For example, some domino reactions involving related structures have been shown to proceed with high diastereoselectivity, favoring the formation of one diastereomer over another. researchgate.net However, without specific experimental data for this compound, the stereochemical outcome of its reactions remains speculative and would likely favor racemic products in the absence of external chiral controls.

Photochemistry and Photophysical Properties

Photoexcitation and Excited State Dynamics

Upon absorption of ultraviolet light, 2,3'-Dichloro-4'-methylbenzophenone is promoted to an electronically excited state. The subsequent relaxation processes are complex and rapid, involving multiple electronic states and transitions between them.

Like the parent benzophenone (B1666685) molecule, the excited state manifold of this compound is characterized by distinct singlet (S) and triplet (T) states. etnalabs.com Photoexcitation initially promotes the molecule to a singlet excited state. The lowest excited singlet state (S1) originates from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, designated as an n,π* state. etnalabs.combgsu.edu A higher energy singlet state (S2) results from a π,π* transition within the carbonyl group. etnalabs.com

Following initial excitation, the molecule typically undergoes very rapid internal conversion to the S1 state. bgsu.edu However, the most crucial feature of benzophenone photochemistry is the highly efficient population of the triplet manifold. The lowest triplet state (T1) is also of n,π* character and lies at a slightly lower energy than the S1 state. etnalabs.com The high efficiency of triplet state formation is central to the photochemical reactivity of benzophenones. acs.org

Table 1: Key Excited States in Benzophenone Derivatives

| State | Type | Description | Role |

|---|---|---|---|

| S1 | n,π* | Lowest excited singlet state | Short-lived intermediate, precursor to triplet state |

| S2 | π,π* | Second excited singlet state | Populated at shorter excitation wavelengths, rapidly converts to S1 bgsu.edu |

| T1 | n,π* | Lowest triplet state | Primary reactive state in photoreduction, relatively long-lived |

This table summarizes the general characteristics of excited states in benzophenones, which are expected to be applicable to this compound.

Intersystem crossing (ISC) is the spin-forbidden transition from an excited singlet state to a triplet state. In benzophenones, this process is exceptionally fast and efficient. acs.orgrsc.org Computational and experimental studies have shown that the dominant pathway for ISC in benzophenone is not a direct S1 → T1 transition. Instead, it proceeds via a higher-lying triplet state, T2(π,π*). acs.orgacs.orgacs.org

The preferred mechanism is an indirect route: S1(n,π) → T2(π,π) → T1(n,π). acs.org The transition between the S1(n,π) and T2(π,π*) states is favored because the change in orbital type facilitates the necessary spin-orbit coupling, which is the interaction that enables the spin flip. etnalabs.com Following population of the T2 state, the molecule rapidly undergoes internal conversion to the lower-energy T1 state, from which the subsequent photochemistry occurs. acs.org The presence of chlorine atoms in the this compound structure is expected to further enhance the rate of intersystem crossing through the heavy-atom effect, which increases spin-orbit coupling. rsc.org

The nature and position of substituents on the phenyl rings significantly modulate the photophysical properties of benzophenone derivatives. acs.orgnih.gov Substituents can alter excited state lifetimes and energy transfer efficiencies by influencing:

Energy Levels: Electron-donating or -withdrawing groups can shift the energies of the n,π* and π,π* states, affecting the energy gaps between S1, T1, and T2, which in turn influences the rates of internal conversion and intersystem crossing.

Spin-Orbit Coupling: Substituents can change the magnitude of spin-orbit coupling. rsc.orgrsc.org For this compound, the two chlorine atoms are expected to increase the rate of ISC.

Radical Stability: The substituents also affect the stability of the ketyl radical intermediate formed during photoreduction, which influences the kinetics of the reaction. acs.orgnih.gov The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methyl group will have competing effects on the electronic distribution and reactivity of the excited state.

Photoreduction Reactions

The T1 triplet state of benzophenones is a potent hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent or substrate (often an alcohol), the excited benzophenone molecule can abstract a hydrogen atom, initiating a photoreduction reaction. acs.orgresearchgate.net

The classic photoreduction of benzophenone in a solvent like isopropyl alcohol serves as a model for the expected reactivity of this compound. rsc.org The reaction mechanism proceeds via the following steps:

Photoexcitation of the benzophenone derivative (BP) to its singlet state, followed by efficient intersystem crossing to the triplet state (³BP*).

The triplet-state molecule abstracts a hydrogen atom from the hydrogen donor (e.g., isopropyl alcohol, (CH₃)₂CHOH), forming two radical intermediates: a benzhydrol-type ketyl radical and an alcohol-derived radical. bgsu.edu

Two ketyl radicals then dimerize (couple) to form a pinacol, in this case, a substituted benzopinacol. researchgate.netrsc.org

For this compound, this process would lead to the formation of the corresponding dichlorinated and methylated benzopinacol. The primary product of the photoreduction is this dimeric adduct. researchgate.net

The quantum yield (Φ) of a photochemical reaction quantifies its efficiency—it is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoreduction of benzophenone in isopropyl alcohol, the quantum yield of benzophenone disappearance can approach a value of 2. bgsu.edu

This high quantum yield is explained by a secondary reaction step. The alcohol-derived radical (e.g., (CH₃)₂ĊOH) formed in the initial hydrogen abstraction step can transfer a hydrogen atom to a ground-state benzophenone molecule. bgsu.eduresearchgate.net This reduces a second molecule of benzophenone for every single photon absorbed, effectively doubling the efficiency of the process.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Isopropyl alcohol |

| Benzopinacol |

| Acetone |

| Benzhydrol |

| 4-methoxybenzophenone |

| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine |

| 2-(2′-hydroxy-5′-methylphenyl)benzotriazole |

| 10-hydroxybenzo[h]quinoline |

| 7-nitrobenzo[h]quinolin-10-ol |

| 7,9-dinitrobenzo[h]quinolin-10-ol |

Mechanistic Insights into Hydrogen Abstraction

One of the hallmark reactions of excited benzophenones is hydrogen abstraction, typically from a suitable hydrogen-donating solvent or substrate. This process is initiated by the population of the triplet excited state of the benzophenone derivative upon photoexcitation. For benzophenones, the lowest triplet state often possesses n-π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This electronic configuration imparts a radical-like character to the carbonyl oxygen, making it highly reactive towards hydrogen atom abstraction.

The mechanism proceeds via the triplet state abstracting a hydrogen atom to form a pair of radicals: a ketyl radical derived from the benzophenone and a radical derived from the hydrogen donor. The rate of this abstraction is dependent on several factors, including the nature of the hydrogen donor and the electronic properties of the benzophenone derivative. The chloro-substituents on the 2 and 3' positions of this compound, being electron-withdrawing, can influence the reactivity of the triplet state.

Photooxidation Processes

In the presence of oxygen, the photochemical reactions of this compound can lead to various oxidized products. These processes are often complex, involving radical intermediates and their subsequent reactions with molecular oxygen.

Formation of Oxidized Products (e.g., 2-Formylbenzophenones, Benzoylbenzoic Acids)

Photochemical Cyclization Reactions (e.g., Elbs-Type Reactions)

The presence of a methyl group ortho to the carbonyl group in a benzophenone derivative opens up the possibility of intramolecular photochemical reactions. The Elbs reaction is a classic thermal reaction involving the cyclization of ortho-methylated benzophenones to form fused aromatic systems. wikipedia.org A photochemical analogue of this reaction, often referred to as a photocyclization or an Elbs-type reaction, can also occur.

This reaction typically proceeds via an intramolecular hydrogen abstraction by the excited carbonyl group from the ortho-methyl group. This generates a biradical intermediate which can then cyclize and subsequently eliminate a molecule of water upon aromatization to form a polycyclic aromatic hydrocarbon. For this compound, this would involve the formation of a substituted dihydrophenanthrene intermediate, which would then aromatize. The substitution pattern on both aromatic rings will influence the feasibility and outcome of such a cyclization.

Photodimerization Studies

Benzophenone and its derivatives are known to undergo photodimerization, particularly in the absence of good hydrogen donors. Upon photoexcitation, one molecule in its triplet state can react with a ground-state molecule. This process can lead to the formation of a [2+2] cycloaddition product, resulting in a dimeric structure containing a four-membered oxetane (B1205548) ring. The efficiency of photodimerization is often in competition with other photochemical pathways, such as hydrogen abstraction. The steric hindrance and electronic effects of the substituents on this compound would play a crucial role in determining the likelihood and regioselectivity of any potential photodimerization.

Influence of Solvent Environment on Photophysical Behavior

The solvent in which a photochemical reaction is conducted can have a profound impact on the photophysical properties of the solute and the course of the reaction. For benzophenone derivatives, changes in solvent polarity can alter the energies of the n-π* and π-π* excited states.

In non-polar solvents, the n-π* triplet state is typically the lowest in energy for many benzophenones. However, in polar solvents, the π-π* state can be stabilized to a greater extent than the n-π* state, potentially leading to a reversal of the state ordering. This switch in the nature of the lowest excited triplet state can have significant consequences for reactivity, as n-π* triplets are generally more reactive in hydrogen abstraction reactions. The specific influence of different solvents on the absorption and emission spectra (solvatochromism) of this compound would provide valuable information about the nature of its excited states and their interaction with the surrounding medium.

Derivatization and Structure Property Relationships

Synthesis of Novel 2,3'-Dichloro-4'-methylbenzophenone Derivatives

The synthesis of novel derivatives from the this compound core can be achieved through various established organic chemistry reactions. Although specific literature on the derivatization of this exact molecule is sparse, general synthetic strategies for benzophenones are well-documented and applicable.

One common approach involves the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with an appropriate aromatic compound. google.com For instance, derivatives could be synthesized by modifying the aromatic rings through electrophilic substitution reactions, provided the existing chloro and methyl groups direct the incoming substituents to desired positions.

Another versatile method involves creating precursor molecules, such as hydroxy- or amino-benzophenones, and then functionalizing these groups. For example, a hydroxy-analogue of this compound could be synthesized and subsequently used in esterification or etherification reactions. acs.org Similarly, introducing a nitro group, which can then be reduced to an amine, opens pathways to a wide array of amide, sulfonamide, and imine derivatives. google.com The synthesis of thiosemicarbazone and thiazole (B1198619) derivatives from benzophenone (B1666685) precursors has also been reported as a successful strategy for generating new compounds with potential biological activity. nih.gov

A table of potential derivative types is presented below, illustrating the synthetic possibilities.

| Derivative Type | Potential Synthetic Precursor | Functionalization Reaction |

| Esters/Ethers | Hydroxy-analogue | Esterification / Williamson Ether Synthesis |

| Amides/Sulfonamides | Amino-analogue | Acylation / Sulfonylation |

| Thiazoles | Thiosemicarbazone intermediate | Cyclization with α-haloketone |

| Poly-halogenated | This compound | Electrophilic Halogenation |

| Bi-aryl compounds | Halogenated analogue | Suzuki or Stille Coupling |

Investigation of Functionalization Strategies

Functionalization aims to modify the parent compound to impart new properties or enhance existing ones. This can involve adding groups that alter solubility, electronic character, or ability to integrate into larger molecular systems.

Esterification is a fundamental reaction for functionalizing hydroxy-benzophenones. iajpr.com By converting a hydroxyl group to an ester, it is possible to significantly alter the molecule's lipophilicity and steric profile. The general process involves reacting a hydroxy-benzophenone analogue with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride, often in the presence of a base or acid catalyst. iajpr.com

This strategy allows for the introduction of a vast array of R-groups from the corresponding carboxylic acid (R-COOH). For example, reacting a hypothetical hydroxy-2,3'-dichloro-4'-methylbenzophenone with acetyl chloride would yield an acetate (B1210297) ester, while reaction with a long-chain fatty acyl chloride would produce a highly lipophilic derivative. This functionalization is critical for tuning the physical properties of the molecule for specific applications.

A key functionalization strategy involves incorporating the benzophenone unit into larger, hybrid molecular structures to create materials with advanced properties. Benzophenone-triphenylamine (TPA) hybrids are of particular interest due to their applications in materials science. nih.govresearchgate.net TPA is a well-known hole-transporting moiety, and its combination with benzophenone, a photoactive group, can lead to novel photoinitiators, electrochromic materials, and components for organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov

The synthesis of such hybrids typically involves linking the two units via a stable covalent bond. For example, a benzophenone derivative containing a suitable functional group (like a carboxylic acid or an amino group) can be coupled with a functionalized TPA molecule. These hybrid structures benefit from the combined properties of their components; the benzophenone part can act as a photosensitizer or an acceptor unit, while the TPA part provides electron-donating and charge-transporting capabilities. nih.govnih.gov The development of such hybrid systems based on the this compound scaffold could yield materials with unique photophysical and electrochemical characteristics. nih.gov

Systematic Studies on Structure-Reactivity and Structure-Photophysical Property Relationships

Understanding the relationship between a molecule's structure and its properties is fundamental to rational chemical design. For this compound, the specific arrangement of the halogen and methyl substituents dictates its electronic and steric landscape, which in turn governs its reactivity and photophysical behavior. differencebetween.com

The presence and position of halogen atoms on a benzophenone core have a profound impact on its properties. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the carbonyl group and the aromatic rings. The two chlorine atoms in this compound decrease the electron density on the aromatic rings, making them less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution under certain conditions.

The position of the halogens is also critical. The chlorine at the 2-position (ortho to the carbonyl) can induce steric hindrance, potentially forcing the phenyl ring out of planarity with the carbonyl group. This can affect the degree of electronic conjugation and, consequently, the photophysical properties. cdnsciencepub.com Control experiments on other halogen-substituted benzophenones have shown that the position and type of halogen can selectively influence the efficiency of photochemical reactions. researchgate.net

From a photophysical standpoint, halogens are known to promote intersystem crossing (the transition from a singlet excited state to a triplet excited state) via the "heavy-atom effect." This can enhance phosphorescence and the efficiency of triplet-state photochemical reactions. The substitution pattern of halogens can also shift the absorption and emission spectra of the molecule. Studies on other aromatic systems have demonstrated that increasing the number of halogen substituents generally leads to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels and can cause a bathochromic (red) shift in the UV-Vis absorption spectrum. wikipedia.org

The methyl group at the 4'-position (para to the carbonyl bridge) primarily influences the molecule's electronic properties. As an alkyl group, it is electron-donating through two main mechanisms: the inductive effect (+I) and hyperconjugation. youtube.com These effects increase the electron density of the phenyl ring to which it is attached, which can influence the molecule's reactivity and photophysical properties. This electron-donating character can modulate the energy of the molecular orbitals, affecting the absorption and emission wavelengths.

Unlike a methyl group in an ortho position, the 4'-methyl group does not cause significant steric hindrance with the carbonyl group. cdnsciencepub.comslideshare.net Its steric impact is minimal, allowing the electronic effects to be the dominant factor in its influence. The primary role of the 4'-methyl group is therefore to electronically "tune" the properties of the benzophenone core, contrasting with the more complex steric and electronic effects of the chlorine atoms. differencebetween.com

Design of Molecules with Tunable Photochemical Behavior

The photochemical behavior of benzophenones is dictated by the nature of their lowest-lying triplet excited states, which can be of nπ* or ππ* character. The relative energies of these states, the efficiency of intersystem crossing (ISC) from the initially excited singlet state to the triplet manifold, and the lifetime of the triplet state are all critical parameters that can be manipulated through derivatization.

The introduction of substituents on the phenyl rings of this compound can significantly alter its photochemical properties. The existing chloro and methyl groups already influence the electronic landscape of the parent benzophenone molecule. The two chlorine atoms, being electron-withdrawing and heavy atoms, are expected to enhance the rate of intersystem crossing through spin-orbit coupling. nih.govacs.org The methyl group, being electron-donating, can also modulate the energy of the excited states. nih.govscialert.net

Further derivatization can be employed to achieve specific photochemical outcomes. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, can raise the energy of the nπ* triplet state and lower the energy of the ππ* triplet state. nih.govscialert.net This can lead to a change in the nature of the lowest triplet state from nπ* to ππ, which in turn alters the molecule's photoreactivity. Benzophenones with a lowest ³nπ state are efficient in hydrogen abstraction reactions, while those with a lowest ³ππ* state are typically less reactive in such processes. nih.gov